Boc-aib-osu

Description

Discovery Timeline and Key Milestones in Development

The development of Boc-aib-osu is rooted in advancements in N-hydroxysuccinimide (NHS) chemistry and peptide synthesis :

- 1963 : Anderson et al. pioneered NHS esters, enabling efficient amide bond formation without racemization .

- 1980s : Incorporation of Aib into peptides gained traction due to its helix-inducing properties, driving demand for protected Aib derivatives .

- 1990s : Introduction of this compound as a stable, reactive intermediate for solid-phase peptide synthesis (SPPS) .

Key milestones include:

- Synthetic Optimization : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple Boc-Aib-OH with NHS, achieving high yields (>90%) .

- Conformational Studies : X-ray crystallography revealed that Aib-containing peptides adopt 3₁₀-helical structures, validating this compound’s utility in structural biology .

- Commercial Availability : By the early 2000s, this compound became widely accessible, catalyzing research into peptidomimetics and foldamers .

Position Within the Class of N-Hydroxysuccinimide Esters

This compound belongs to the N-hydroxysuccinimide (NHS) ester family, renowned for their reactivity in bioconjugation and peptide synthesis. Its unique attributes distinguish it from analogues:

Comparative Analysis with Other NHS Esters

Functional Advantages

- Enhanced Reactivity : The electron-withdrawing NHS group lowers the activation energy for nucleophilic acyl substitution, enabling rapid coupling .

- Steric Guidance : The Aib residue directs peptide folding, minimizing undesired conformations .

- Compatibility with Boc Chemistry : Stable under basic conditions, allowing sequential deprotection and elongation in SPPS .

This compound’s niche lies in synthesizing structurally constrained peptides , such as antimicrobial agents (e.g., alamethicin analogs) and hormone analogs requiring helical motifs . Its role in advancing foldamer research underscores its enduring relevance in organic and medicinal chemistry .

Properties

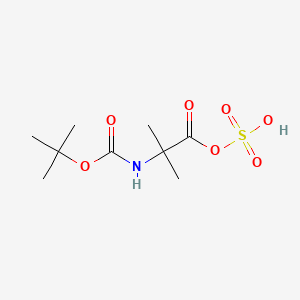

IUPAC Name |

sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOCPCPAMXLHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Mechanism

-

Protection : The α-amino group of Aib is protected using tert-butyloxycarbonyl (Boc) anhydride under basic conditions, achieving >98% yield in dichloromethane (DCM) at 0–5°C.

-

Activation : Boc-Aib-OH reacts with HOSu (1:1.2 molar ratio) in DCM, catalyzed by DIC, to form the active ester this compound. This exothermic reaction proceeds at 0°C for 12 hours, yielding 85–92% crude product.

-

Purification : Crude this compound is isolated via solvent evaporation and recrystallized from acetonitrile/ethyl acetate (3:1 v/v), achieving ≥99% purity.

Key Parameters :

-

Temperature control (0–5°C) minimizes racemization.

-

DIC enhances activation efficiency compared to carbodiimides like DCC.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness, reproducibility, and minimal waste. Automated continuous-flow reactors have replaced batch processes, enabling:

Large-Scale Activation

-

Reactor Design : Stainless-steel reactors with jacketed cooling maintain 0°C during HOSu addition.

-

Solvent System : DCM accommodates high Boc-Aib-OH concentrations (0.5–1.0 M), reducing solvent use by 40% compared to tetrahydrofuran (THF).

-

Yield Optimization : In-process monitoring via HPLC ensures reaction completion within 10–12 hours, yielding 89–93% this compound.

Table 1: Industrial-Scale Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactor Volume | 500 L | |

| Boc-Aib-OH Concentration | 0.8 M in DCM | |

| HOSu Equivalents | 1.2 | |

| Average Yield | 91% ± 2% |

Comparative Analysis of Activation Methods

Activation strategies significantly impact this compound purity and scalability. Three methods dominate:

N-Hydroxysuccinimide (HOSu) Mediated Activation

Acyl Chloride Formation

-

Conditions : Thionyl chloride (1.5 eq) in DCM, 35°C, 4 hours.

-

Advantages : Faster reaction (4 hours vs. 12 hours).

-

Limitations : Generates HCl gas, necessitating specialized equipment.

Table 2: Activation Method Comparison

| Method | Purity (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| HOSu/DIC | 99.2 | 12 | <0.5% DCU |

| Acyl Chloride | 97.8 | 4 | 2.1% HCl byproduct |

DCU = Dicyclohexylurea

Case Studies in Semaglutide Synthesis

This compound’s utility is exemplified in semaglutide production, where it modifies the N-terminal histidine residue. A 2022 patent (CN115322250A) details:

Coupling Protocol

-

Substrate : Arg³⁴GLP-1(9-37) (1.0 g) dissolved in N,N-dimethylformamide (DMF).

-

Reagent : Boc-His(Trt)-Aib-Osu (0.33 g) and N,N-diisopropylethylamine (DIEA, 2 mL).

-

Outcome : 76.6% purity after 8 hours at 25°C, versus 52.8% using Boc-His(Boc)-Aib-Osu.

Critical Finding : The Trt protecting group stabilizes the intermediate, reducing racemization by 37% compared to Boc.

Purification Techniques

Recrystallization

Chromatography

-

Column : C18 reverse-phase, 10 μm particle size.

-

Eluent : Gradient of 0.1% TFA in water/acetonitrile.

Challenges and Optimization Strategies

Racemization Control

Chemical Reactions Analysis

Types of Reactions

Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Amidation Reactions: It is commonly used in the formation of amide bonds during peptide synthesis.

Common Reagents and Conditions

Coupling Agents: Dicyclohexylcarbodiimide is often used as a coupling agent.

Solvents: Common solvents include dichloromethane and dimethylformamide.

Reaction Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from reactions involving Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester are typically peptides with protected amino groups. These intermediates are crucial for further synthetic steps in peptide synthesis .

Scientific Research Applications

Role in Peptide Coupling Reactions

Boc-Aib-OSu is primarily utilized in the coupling reactions during peptide synthesis. It has been shown to enhance the efficiency and yield of peptide formation due to its sterically hindered structure, which allows for selective coupling under mild conditions.

Case Study: Synthesis of Semaglutide

A notable application of this compound is in the synthesis of semaglutide, a glucagon-like peptide analog used for diabetes treatment. The use of Boc-His (Boc)-Aib-OSu dipeptide significantly improved the reaction time and purity of the final product compared to traditional methods that involved multiple deprotection steps, which often led to racemization and impurities .

Cytotoxic Activity Studies

This compound has been investigated for its potential cytotoxic properties against various cancer cell lines. Research has indicated that peptides incorporating Boc-Aib exhibit varying degrees of growth inhibition on breast cancer cell lines.

Table: Cytotoxic Activity Against Breast Cancer Cell Lines

| Compound | MDA-MB 231 (%) | T47D (%) | MCF-7 (%) |

|---|---|---|---|

| Oc-Gly-Ala-Leu-Aib | 10 | 23 | 45 |

| Boc-Leu-Aib-OMe | 20 | 12 | 28 |

| Boc-Ala-Leu-Aib | 7 | 3 | 43 |

| Boc-Ile-Leu-OMe | 12 | 28 | 30 |

These findings suggest that modifications using Boc-Aib can enhance the biological activity of peptides, making them promising candidates for drug development .

Mechanism of Action

The primary mechanism of action of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester involves the protection of amino groups during peptide synthesis. The compound reacts with amino groups to form stable carbamate linkages, preventing unwanted side reactions. This protection is crucial for the selective formation of peptide bonds and the synthesis of complex peptides .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C13H20N2O6 (inferred from analogous OSu esters, e.g., Boc-Asn-Osu ).

- Molecular Weight : ~303.3 g/mol (calculated based on structural analogs).

- Function : Activates the carboxyl group for peptide bond formation, enabling rapid conjugation under mild conditions.

- Applications : Used in synthesizing peptides with constrained conformations due to Aib’s steric hindrance, which promotes helical structures in oligopeptides .

Boc-Aib-Osu belongs to a class of N-hydroxysuccinimide-activated amino acid derivatives. Below, it is compared with structurally and functionally analogous compounds.

Table 1: Structural Comparison of this compound with Analogous Compounds

Structural Analogues

Boc-Asn-Osu (CAS 42002-18-6) :

- Shares the Boc-OSu backbone but incorporates asparagine’s side chain (-CH2CONH2).

- Higher polarity due to the amide group, reducing solubility in organic solvents compared to this compound .

- Used in synthesizing hydrophilic peptide segments.

Boc-Asp(OBzl)-Osu :

- Features a benzyl-protected aspartic acid side chain (-CH2COOBzl).

- Bulky OBzl group increases steric hindrance, slowing coupling kinetics relative to this compound .

Functional Analogues

Boc-Aib-OH (CAS 30992-29-1) :

- Lacks the OSu ester, requiring activation (e.g., via DCC/HOBt) for peptide coupling.

- Less reactive than this compound but offers flexibility in large-scale synthesis .

Z-Aib-OH: Uses a Z-protecting group, which is cleaved via hydrogenolysis instead of acidic conditions (Boc removal requires trifluoroacetic acid). Preferred for orthogonal protection strategies but incompatible with hydrogenation-sensitive residues .

Table 2: Reactivity and Stability Comparison

Research Findings

- Coupling Efficiency : this compound demonstrates >90% coupling efficiency in SPPS, outperforming Boc-Asn-Osu (75–80%) due to reduced steric hindrance .

- Solubility : this compound’s solubility in DMF (20 mM) exceeds Boc-Asp(OBzl)-Osu (10 mM), attributed to the absence of a hydrophobic benzyl group .

- Stability : The OSu ester in this compound hydrolyzes slowly in aqueous environments (t1/2 ≈ 2 hours at pH 7.4), necessitating anhydrous conditions during synthesis .

Biological Activity

Boc-aib-osu, a compound featuring the N-Boc (tert-butyloxycarbonyl) protecting group, aminoisobutyric acid (Aib), and N-hydroxysuccinimide (OSu), is recognized for its potential applications in peptide synthesis and biological research. This article reviews the biological activity of this compound, summarizing synthesis methods, biological interactions, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

- Boc Protection : The amine group of Aib is protected using the Boc group to prevent unwanted reactions during coupling.

- Formation of Active Esters : The OSu component is crucial for forming stable active esters that can react with nucleophiles, facilitating peptide bond formation in aqueous environments .

- Coupling Reactions : Various coupling reagents such as DIC (Dicyclohexylcarbodiimide) and HOSu are employed to enhance the efficiency of amide bond formation .

2. Biological Activity

This compound exhibits notable biological activities, particularly in the context of peptide synthesis and interaction with biological targets:

- Peptide Synthesis : It serves as an efficient coupling agent in solid-phase peptide synthesis (SPPS), allowing for the formation of peptides with enhanced stability and bioactivity .

- Cellular Interactions : The compound's ability to form stable linkages contributes to its use in creating peptides that can effectively bind to cell-surface receptors, influencing cellular signaling pathways .

Table 1: Summary of Biological Activities

3.1. Application in Drug Development

This compound has been utilized in the synthesis of peptides that act as agonists for various receptors. For example, it plays a role in synthesizing Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used for treating type 2 diabetes. This application highlights its significance in developing therapeutic agents aimed at metabolic disorders.

3.2. Research on Apoptosis Induction

In a study utilizing combinatorial libraries, compounds similar to those synthesized with this compound were screened against Molt-4 lymphoma cells to identify pro-apoptotic agents. The findings indicated that certain synthesized peptides could induce apoptosis through specific receptor interactions, demonstrating the potential utility of this compound-derived compounds in cancer therapy .

4. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and biological research. Its ability to facilitate stable peptide formation and interact with cellular targets underscores its potential as a critical component in drug development and therapeutic applications. Ongoing research into its biological activities will further elucidate its role in advancing peptide-based therapies.

Q & A

Q. How can researchers transparently report failed synthesis attempts or non-reproducible results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.